BenchChemオンラインストアへようこそ!

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841‑00‑7) is a bifunctional oxazole building block that combines a benzylic‑type bromomethyl electrophile at the 2‑position with an ethyl ester at the 4‑position [REFS‑1]. The C‑2 bromomethyl group provides a reactive handle for nucleophilic substitution and cross‑coupling, while the C‑4 ester enables orthogonal transformations such as hydrolysis, amidation, or reduction [REFS‑2].

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
CAS No. 142841-00-7
Cat. No. B3047612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
CAS142841-00-7
Molecular FormulaC7H8BrNO3
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)CBr
InChIInChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
InChIKeyUIZIBTYIZFDYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841-00-7): Structural Identity and Core Properties for Procurement Screening


Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841‑00‑7) is a bifunctional oxazole building block that combines a benzylic‑type bromomethyl electrophile at the 2‑position with an ethyl ester at the 4‑position [REFS‑1]. The C‑2 bromomethyl group provides a reactive handle for nucleophilic substitution and cross‑coupling, while the C‑4 ester enables orthogonal transformations such as hydrolysis, amidation, or reduction [REFS‑2]. With a molecular weight of 234.05 g mol⁻¹, calculated XLogP3 of 1.5, and topological polar surface area of 52.3 Ų, the compound occupies a physicochemical space distinct from its methyl‑ester and tert‑butyl‑ester counterparts [REFS‑3]. It is typically supplied as a yellow oil in purities of 97–98 % (HPLC) with storage at 2–8 °C under dry conditions [REFS‑4].

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841-00-7): Why Ester and Halogen Variation Precludes Simple Drop-In Replacement


Within the 2‑(halomethyl)oxazole‑4‑carboxylate family, the ethyl ester is not a trivial substitute for the methyl, tert‑butyl, or free‑acid variants. The ethyl ester offers a distinct balance of steric bulk, electronic character, and hydrolytic lability that directly impacts both downstream reaction yields and intermediate handling. Early‑stage medicinal‑chemistry campaigns have demonstrated that swapping the ester changes the rate of pyrrolidine displacement, the ease of subsequent saponification, and the crystallinity of the resulting potassium carboxylate salt [REFS‑1]. Furthermore, the bromine leaving group provides a reactivity window that is absent in the corresponding chloro analog; the latter requires harsher conditions for nucleophilic displacement and shows attenuated performance in one‑pot tandem sequences that rely on benzylic bromide electrophilicity [REFS‑2]. These differences are quantified in the evidence items below.

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841-00-7): Quantitative Differentiation Evidence Against Closest Analogs


Validated Synthetic Utility: 85 % Yield in GW475151 Key Intermediate Synthesis vs. No Reported Multi‑Gram Process for Methyl Ester

The ethyl ester was selected as the preferred intermediate in the multigram synthesis of the neutrophil elastase inhibitor GW475151. Reaction of 2‑(bromomethyl)oxazole‑4‑carboxylic acid ethyl ester with pyrrolidine in toluene, followed by K₂CO₃‑mediated hydrolysis, afforded the potassium salt of 2‑(pyrrolidin‑1‑ylmethyl)oxazole‑4‑carboxylic acid in 85 % overall yield [REFS‑1]. In contrast, the corresponding methyl ester route via the chloromethyl analog required a lengthier sequence with a dehydrohalogenation step and delivered a lower overall yield of 70 % for the same oxazole intermediate [REFS‑2].

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Ester Hydrolytic Stability: Ethyl Ester >80 % Recovery After 24 h at pH 10 vs. Methyl Ester <50 % Recovery Under Identical Conditions

In a class‑level stability comparison of oxazole‑4‑carboxylate esters under basic aqueous conditions, ethyl oxazole‑4‑carboxylates showed >80 % intact ester remaining after 24 h at pH 10 (25 °C), whereas the corresponding methyl esters hydrolyzed to <50 % under the same conditions [REFS‑1]. This differential stability translates into a wider processing window during aqueous work‑up and coupling reactions that require transient basic conditions.

Stability Studies Ester Hydrolysis Process Chemistry

Physicochemical Property Differentiation: XLogP3 1.5 vs. Methyl Ester XLogP3 1.1 Provides Optimized Lipophilicity for Membrane‑Permeable Fragment Elaboration

The computed XLogP3 for ethyl 2‑(bromomethyl)oxazole‑4‑carboxylate is 1.5 [REFS‑1], compared with 1.1 for methyl 2‑(bromomethyl)oxazole‑4‑carboxylate (CAS 175551‑77‑6) and 2.2 for tert‑butyl 2‑(bromomethyl)oxazole‑4‑carboxylate (CAS 87027‑39‑2) [REFS‑2]. The ethyl ester occupies an intermediate lipophilicity window that balances passive permeability (optimal logD₇.₄ ≈ 1–3) with aqueous solubility, avoiding the excessively high logP of the tert‑butyl ester that can lead to aggregation and promiscuous binding.

Physicochemical Properties Drug Design Fragment-Based Drug Discovery

Purity Benchmarking: ≥98 % (HPLC) Ethyl Ester vs. 96 % Minimum for Methyl Ester – Direct Procurement‑Grade Comparison

Multiple commercial suppliers list the ethyl ester at ≥98 % purity (HPLC) [REFS‑1], whereas the corresponding methyl ester (CAS 175551‑77‑6) is typically offered at 96 % minimum purity [REFS‑2]. The 2‑percentage‑point higher specification for the ethyl ester reduces the burden of pre‑use purification and ensures more consistent stoichiometric control in subsequent reactions.

Quality Control Procurement Standards Analytical Chemistry

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate (CAS 142841-00-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Key Intermediate for Neutrophil Elastase Inhibitors (GW475151 Series)

The ethyl ester is the documented intermediate of choice for constructing the 2‑(pyrrolidin‑1‑ylmethyl)oxazole‑4‑carbonyl fragment of GW475151, a clinical‑stage neutrophil elastase inhibitor. The 85 % two‑step yield from this bromomethyl ester [REFS‑1] is the highest reported for any oxazole‑4‑carboxylate entry into this chemotype, supporting its procurement when synthesizing pyrrolidine‑substituted oxazole libraries targeting serine proteases.

Suzuki–Miyaura and Nucleophilic Displacement Library Synthesis

The benzylic bromide at C‑2 undergoes facile nucleophilic displacement with amines, thiols, and alkoxides under mild conditions (RT to 50 °C, polar aprotic solvents). Combined with the ethyl ester’s hydrolytic stability (>80 % intact at pH 10 for 24 h) [REFS‑2], this enables sequential functionalization strategies (e.g., C‑2 nucleophilic substitution followed by C‑4 amidation) without protective‑group manipulation, reducing step count in library synthesis.

Fragment‑Based Drug Discovery Where Lipophilicity Control Is Critical

With XLogP3 = 1.5, the ethyl ester occupies the optimal lipophilicity range for fragment elaboration, outperforming the methyl ester (XLogP3 = 1.1, potentially limiting permeability) and the tert‑butyl ester (XLogP3 = 2.2, risk of aggregation) [REFS‑3]. Medicinal chemists procuring this building block for fragment growing or merging can expect improved ligand efficiency metrics relative to more or less lipophilic analogs.

Large‑Scale Process Development Requiring Reproducible Quality

The consistent ≥98 % HPLC purity specification across multiple vendors [REFS‑4], coupled with the validated multigram synthetic protocol described in WO 2000/053589 A1, makes this compound a reliable starting material for process‑scale campaigns. The higher purity specification versus the methyl ester analog (96 %) reduces the risk of batch‑to‑batch variability in critical quality attributes.

Quote Request

Request a Quote for Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.